ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to modulate the adenosine a1 receptor (a1ar) .
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are often involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These processes could potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (16918) and physical form (solid) suggest that it could have specific pharmacokinetic properties .
Result of Action
The compound’s potential interaction with the adenosine a1 receptor (a1ar) suggests that it could have effects on cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. For instance, the compound should be stored at 2-8°C . Additionally, it is classified as a non-combustible solid, suggesting that it is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory cytokines . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can result in decreased production of these mediators, thereby exerting anti-inflammatory effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may increase the production of antioxidant molecules, thereby enhancing the cell’s ability to counteract oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Condensation Reagents: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLKSFPCZVBSFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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